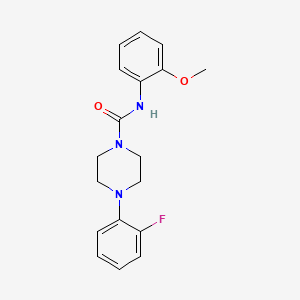![molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0](/img/no-structure.png)
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Catalysis
The study by Rajesh et al. (2011) describes an L-proline-catalyzed synthesis method that highlights a four-component sequential reaction leading to the creation of complex heterocyclic ortho-quinones. This method demonstrates high atom economy and the environmental benefits of short reaction times and the absence of extraction and chromatographic purification steps, suggesting a pathway that could potentially be adapted for the synthesis of related compounds (Rajesh et al., 2011).
Luminescent Properties and Organic Electronics
Research by Tu et al. (2009) on the synthesis of unusual fused heterocyclic compounds, specifically naphtho[2,3-f]quinoline derivatives, through a sequential three-component reaction, reveals these compounds exhibit good luminescent properties. This suggests the potential for related compounds to be used in organic electroluminescent (EL) media, indicating a research avenue for the studied compound in the development of novel organic electronics (Tu et al., 2009).
Antioxidant Activity
Ismaili et al. (2008) prepared hexahydropyrimido[5,4-c]quinoline derivatives showing that compounds with a thiourea moiety exhibit better antioxidant activity. This study suggests that structurally related compounds, such as the one , could be explored for their antioxidant properties, which may have implications in pharmaceutical research (Ismaili et al., 2008).
Heterocyclic Compound Applications
The synthesis and evaluation of ligands based on benzo[g]quinoline by Taffarel et al. (1994) discuss the preparation and properties of compounds that exhibit shifts in their absorption and emission spectra, suggesting potential applications in the development of new materials with specific optical properties (Taffarel et al., 1994).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves the condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. This intermediate is then reacted with benzyl mercaptan in the presence of potassium carbonate to form the final product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "2-amino-4,6-dimethylpyrimidine", "acetic anhydride", "benzyl mercaptan", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of acetic anhydride to form 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Reaction of 2-(3-hydroxyphenyl)-5,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione with benzyl mercaptan in the presence of potassium carbonate to form 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
| 537044-59-0 | |
Formule moléculaire |
C26H25N3O3S |
Poids moléculaire |
459.56 |
Nom IUPAC |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
Clé InChI |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


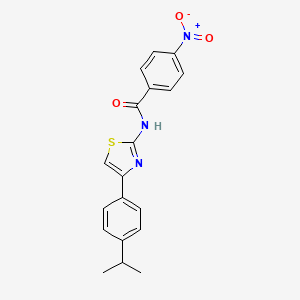
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)
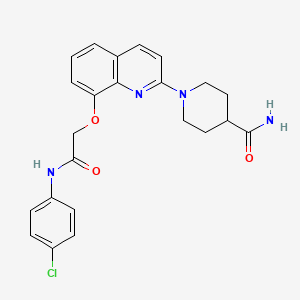
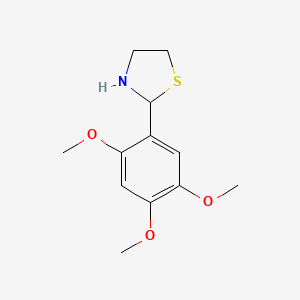
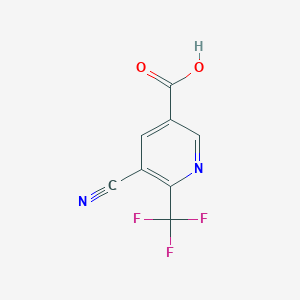
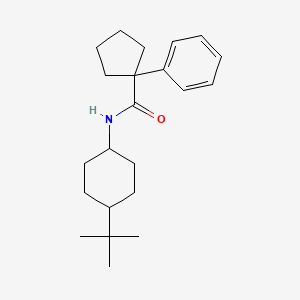
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
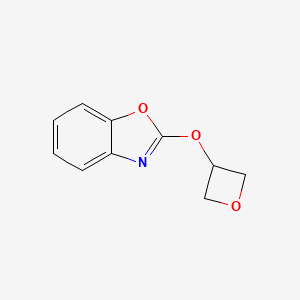
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
